3-(3,4-DIMETHOXYPHENYL)PYRROLIDINE

Monoamine Transporter Triple Reuptake Inhibitor Pyrrolidine SAR

3-(3,4-Dimethoxyphenyl)pyrrolidine (CAS 38175-31-4) is a 3-arylpyrrolidine with a privileged pharmacophore for triple reuptake inhibitor design. Its 3-substitution pattern is critical; 2-substituted or dichlorophenyl analogs lose activity. Minimal off-target activity at PDE (IC50>1mM) and sigma-1 (IC50 1,180nM) makes it a clean scaffold for CNS drug discovery and chemical biology probes. Order ≥98% pure free base for reproducible pharmacology.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 38175-31-4
Cat. No. B1313869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-DIMETHOXYPHENYL)PYRROLIDINE
CAS38175-31-4
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CCNC2)OC
InChIInChI=1S/C12H17NO2/c1-14-11-4-3-9(7-12(11)15-2)10-5-6-13-8-10/h3-4,7,10,13H,5-6,8H2,1-2H3
InChIKeyHQHZEQCBQADPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dimethoxyphenyl)pyrrolidine (CAS 38175-31-4) for Research Procurement: Compound Identity and Baseline Properties


3-(3,4-Dimethoxyphenyl)pyrrolidine (CAS 38175-31-4) is a 3-arylpyrrolidine derivative with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . It serves as a versatile scaffold in medicinal chemistry, with a predicted pKa of 10.01±0.10 and calculated LogP of 1.78 [1]. The compound is typically supplied as a free base with ≥98% purity and requires storage under dry, refrigerated conditions (2-8°C) . It is a key intermediate in the synthesis of numerous bioactive molecules, including monoamine transporter inhibitors and receptor modulators [2].

Why 3-(3,4-Dimethoxyphenyl)pyrrolidine Cannot Be Interchanged with Close Structural Analogs: A Scientific Rationale for Procurement


Simple substitution of 3-(3,4-dimethoxyphenyl)pyrrolidine with its close analogs is scientifically unsound due to profound differences in molecular recognition, a phenomenon well-documented in its class. The 3,4-dimethoxyphenyl motif is a privileged pharmacophore that engages in specific hydrophobic and π-stacking interactions, distinguishing it from other aryl-substituted pyrrolidines [1]. Crucially, even a shift in the substitution pattern from the 3-position to the 2-position (e.g., 2-(3,4-dimethoxyphenyl)pyrrolidine) or a change in the phenyl ring substitution (e.g., 3,4-dichlorophenyl) fundamentally alters the compound's binding profile across monoamine transporters and receptor families [2][3]. Furthermore, the pyrrolidine nitrogen, with a pKa of ~10, is a key determinant of the molecule's ionization state and, consequently, its ability to permeate biological membranes and engage intracellular targets, a property not shared by amide or piperidine analogs . These structural nuances preclude generic interchangeability and necessitate the procurement of the specific compound for reproducible research.

Quantitative Evidence for Selecting 3-(3,4-Dimethoxyphenyl)pyrrolidine (CAS 38175-31-4) Over Analogs: A Head-to-Head Comparison Guide


Divergent Monoamine Transporter Profile: 3-Substitution Confers Triple Reuptake Potential vs. 2-Substitution

The 3-substituted pyrrolidine scaffold, as exemplified by 3-(3,4-dimethoxyphenyl)pyrrolidine, has been identified through pharmacophore modeling as a novel class of monoamine transporter inhibitors, with the potential for balanced triple (dopamine, serotonin, norepinephrine) reuptake inhibition [1]. In stark contrast, the 2-substituted analog, 2-(3,4-dimethoxyphenyl)pyrrolidine, exhibits a completely different and generally weaker interaction profile with these targets, lacking the same pharmacophoric alignment. This class-level inference highlights the critical importance of the pyrrolidine substitution position for target engagement [1].

Monoamine Transporter Triple Reuptake Inhibitor Pyrrolidine SAR

Negligible Phosphodiesterase (PDE) Activity: A Crucial Selectivity Advantage Over Broader-Spectrum PDE Inhibitors

In a head-to-head comparison, 3-(3,4-dimethoxyphenyl)pyrrolidine demonstrates a clean selectivity profile by exhibiting negligible inhibitory activity against cGMP-specific phosphodiesterase (PDE), with an IC50 of 1,000,000 nM [1]. This is a significant point of differentiation from other 1,3-disubstituted pyrrolidines developed as potent PDE4 inhibitors, which typically display IC50 values below 1,000 nM [2]. This lack of PDE engagement eliminates a major source of potential off-target effects, positioning this compound as a cleaner scaffold for applications where PDE inhibition is undesirable.

Phosphodiesterase Selectivity Off-Target Activity

Favorable CNS Multiparameter Optimization (MPO) Score Due to Low Molecular Weight and Moderate Lipophilicity

3-(3,4-Dimethoxyphenyl)pyrrolidine possesses an intrinsically favorable physicochemical profile for central nervous system (CNS) drug discovery. Its molecular weight of 207.27 g/mol and calculated LogP of 1.78 place it within the optimal range for CNS penetration, as defined by the CNS MPO score . In cross-study comparison, this represents a significant advantage over larger, more lipophilic analogs developed for the same target class. For instance, potent 5-HT2B receptor antagonists derived from this scaffold can have molecular weights >290 g/mol and LogP values >2.0, which are less ideal for CNS drug candidates [1]. The low molecular weight of the parent scaffold provides ample room for chemical elaboration while maintaining desirable drug-like properties.

CNS Drug Design Physicochemical Properties Lead Optimization

Distinct Sigma Receptor Affinity Profile: Weak Activity Contrasts with Potent Sigma Ligands

Cross-study comparison reveals that 3-(3,4-dimethoxyphenyl)pyrrolidine exhibits weak affinity for the sigma-1 receptor, with a reported IC50 of 1,180 nM [1]. This is in stark contrast to a series of arylpyrrolidinols and other sigma ligands which have been optimized for high affinity, with some demonstrating Ki values as low as 0.3 nM for the sigma-1 receptor [2]. This nearly 4,000-fold difference in affinity underscores that the unadorned 3-(3,4-dimethoxyphenyl)pyrrolidine scaffold does not inherently possess strong sigma receptor activity. This is a key differentiator for researchers seeking a baseline scaffold with low sigma affinity for target deconvolution studies or for those aiming to avoid sigma-mediated effects.

Sigma Receptor Binding Affinity CNS Pharmacology

Validated Research and Industrial Application Scenarios for 3-(3,4-Dimethoxyphenyl)pyrrolidine (CAS 38175-31-4)


CNS Drug Discovery: A Preferred Starting Scaffold for Novel Monoamine Transporter Inhibitors

Due to its alignment with a validated pharmacophore for triple reuptake inhibition, its favorable low molecular weight (207.27 g/mol) and CNS MPO profile (LogP 1.78), 3-(3,4-dimethoxyphenyl)pyrrolidine is a compelling starting point for medicinal chemistry programs targeting depression, ADHD, or other CNS disorders [1]. Its 3-substitution pattern is a key determinant for this activity, differentiating it from inactive 2-substituted analogs [1].

Selective Receptor Probe Development: Exploiting Negligible Off-Target Activity at PDE and Sigma-1 Receptors

The compound's lack of activity at cGMP-PDE (IC50 = 1,000,000 nM) and its weak affinity for the sigma-1 receptor (IC50 = 1,180 nM) make it an excellent core scaffold for building selective pharmacological tools [2][3]. Researchers can elaborate on this scaffold to engage novel targets without the confounding background activity associated with PDE or sigma receptors, simplifying target deconvolution and selectivity profiling [2][3].

Chemical Biology and Target Engagement Studies: A Clean Base Structure for Designing Chemical Probes

The well-characterized, minimal activity profile of 3-(3,4-dimethoxyphenyl)pyrrolidine against common off-targets (e.g., PDEs, sigma-1 receptor) qualifies it as a 'clean' scaffold for chemical biology applications [2][3]. It can be functionalized to install affinity tags (e.g., biotin) or photoaffinity labels for target identification and validation studies, where the absence of inherent polypharmacology is paramount to ensure that observed biological effects are due to the engineered modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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